4'-O-Benzyloxy(3S,4S)-Ezetimibe 4'-O-Benzyloxy(3S,4S)-Ezetimibe
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487216
InChI: InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2
SMILES:
Molecular Formula: C31H27F2NO3
Molecular Weight: 499.5 g/mol

4'-O-Benzyloxy(3S,4S)-Ezetimibe

CAS No.:

Cat. No.: VC16487216

Molecular Formula: C31H27F2NO3

Molecular Weight: 499.5 g/mol

* For research use only. Not for human or veterinary use.

4'-O-Benzyloxy(3S,4S)-Ezetimibe -

Specification

Molecular Formula C31H27F2NO3
Molecular Weight 499.5 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2
Standard InChI Key KEYVFYMGVLFXQK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

4'-O-Benzyloxy(3S,4S)-Ezetimibe belongs to the azetidin-2-one class of β-lactam compounds, characterized by a four-membered ring structure. The molecule features:

  • Azetidin-2-one core: A strained four-membered ring with a carbonyl group at position 2.

  • Substituents:

    • A 4-fluorophenyl group at position 1.

    • A (3S)-3-(4-fluorophenyl)-3-hydroxypropyl chain at position 3.

    • A 4-(benzyloxy)phenyl group at position 4 .

The stereochemistry at positions 3 (S) and 4 (S) is critical for biological activity, as improper configuration reduces binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein, the target of ezetimibe .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number163222-32-0
Molecular FormulaC₃₁H₂₇F₂NO₃
Molecular Weight499.55 g/mol
Density1.270 g/cm³
Boiling Point706.5 ± 60.0 °C
Flash Point381.1 ± 32.9 °C

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4'-O-Benzyloxy(3S,4S)-Ezetimibe involves multi-step enantioselective reactions, as detailed in US Patent 20070259845A1 :

  • Protection of Ezetimibe Precursor:

    • The 4'-hydroxyl group of an ezetimibe intermediate is protected with a benzyl ether using benzyl bromide under basic conditions.

    • Reaction:

      R-OH + BnBr → R-O-Bn + HBr\text{R-OH + BnBr → R-O-Bn + HBr}
  • Chiral Induction:

    • Asymmetric reduction of a ketone intermediate using borane-dimethyl sulfide complex and a chiral catalyst (e.g., (R)-Me-CBS) achieves the desired (3S,4S) configuration .

  • Purification:

    • Chromatographic techniques isolate the diastereomerically pure product, with yields exceeding 85% .

Industrial-Scale Considerations

  • Catalyst Optimization: Ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) enhance reaction efficiency and reduce byproduct formation .

  • Cost-Effectiveness: Benzyl protection avoids expensive hydroxyl-group stabilization methods, making the process economically viable for mass production .

Analytical Characterization and Quality Control

Chromatographic Profiling

A stability-indicating HPLC method developed by Desai et al. (2017) separates 4'-O-Benzyloxy(3S,4S)-Ezetimibe from degradation products and process-related impurities :

  • Column: C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Retention Time: 12.8 ± 0.2 minutes .

Table 2: HPLC Method Validation Parameters

ParameterValue
Linearity Range0.1–200 μg/mL
Correlation Coefficient>0.999
LOD0.03 μg/mL
LOQ0.1 μg/mL

Physicochemical Properties and Stability

Solubility and Partition Coefficient

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and fluorophenyl groups.

  • logP: Estimated at 5.2, indicating high lipophilicity .

Thermal Stability

  • Degradation Onset: 180°C (TGA data), with decomposition producing CO₂ and fluorinated aromatics .

  • Storage Recommendations:

    • Temperature: 2–8°C.

    • Environment: Inert atmosphere (N₂ or Ar) to prevent oxidation .

Pharmaceutical Applications and Regulatory Status

Role in Ezetimibe Production

4'-O-Benzyloxy(3S,4S)-Ezetimibe serves as:

  • Synthetic Intermediate: Removes the benzyl group via hydrogenolysis to yield ezetimibe .

  • Quality Control Standard: Quantifies process impurities in drug formulations .

Regulatory Considerations

  • ICH Guidelines: Compliance with Q3B(R2) for impurity profiling (threshold: 0.15%) .

  • Safety Data: Limited toxicity studies; classified as a Category 4 irritant (GHS) .

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